4-(4-Chlorophenyl)-3-fluoroaniline
Description
4-(4-Chlorophenyl)-3-fluoroaniline is a halogenated aniline derivative characterized by a para-chlorophenyl group attached to the benzene ring at position 4 and a fluorine substituent at position 3 of the aniline moiety. Its molecular formula is C₁₂H₈ClFN, with a molecular weight of 235.65 g/mol.
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)14/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUMXUVIFMDQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)N)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Group Reduction: Catalytic Hydrogenation
The reduction of nitroarenes to anilines is a cornerstone of aromatic amine synthesis. For 3-chloro-4-fluoroaniline, hydrogenation using 1% Pt/C under 0.1–5 MPa H<sub>2</sub> at 50–100°C achieves >94% yield with 99.5% purity. This method avoids organic solvents, enhancing environmental viability.
Adaptation for this compound :
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Nitro Precursor Synthesis : Introduce the 4-chlorophenyl group via Suzuki-Miyaura coupling to 3-fluoro-4-nitrobenzene, using Pd catalysts.
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Catalytic Hydrogenation : Apply Pt/C or Raney Ni under H<sub>2</sub> (1–5 MPa) to reduce the nitro group.
Key Variables :
Table 1: Hydrogenation Performance in Analogous Systems
Reductive Amination and Coupling Reactions
The introduction of the 4-chlorophenyl group may require transition-metal-catalyzed cross-coupling. For example, Ullmann-type couplings using CuI/l-proline enable aryl-aryl bond formation.
Case Study : Synthesis of 4-(3-fluorobenzyloxy)aniline:
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Condensation : 2-Chloro-4-nitrophenol + 1-(chloromethyl)-3-fluorobenzene → Nitro intermediate.
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Reduction : Fe/NH<sub>4</sub>Cl system reduces nitro to amine (82% yield).
Adaptation :
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Replace 1-(chloromethyl)-3-fluorobenzene with 4-chlorophenylboronic acid for Suzuki coupling.
One-Pot Multistep Synthesis
Ambeed’s gefitinib synthesis demonstrates a one-pot approach:
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Chlorination : POCl<sub>3</sub>/Et<sub>3</sub>N activates quinazolinone.
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Amination : 3-Chloro-4-fluoroaniline couples at 70°C (62.86% yield).
Adaptation :
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Substitute quinazolinone with a nitro-bearing chlorophenyl precursor.
Purification and Scalability Challenges
Distillation and Recrystallization
Post-reaction purification is critical for halogenated anilines due to byproduct formation. The patent CN104292113A uses fractional distillation under vacuum to achieve 99.5% purity:
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Initial Distillation : Remove low-boiling impurities at 100°C (ambient pressure).
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Vacuum Distillation : Collect fractions with >99.5% target compound.
Solvent Selection : Isopropanol and ethyl acetate are effective for recrystallization.
Industrial-Scale Considerations
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Catalyst Recovery : Pt/C can be reused 3–5 times with <5% activity loss.
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Waste Minimization : Fe/NH<sub>4</sub>Cl systems generate Fe(OH)<sub>3</sub> sludge, requiring neutralization.
Comparative Analysis of Methodologies
Table 2: Method Comparison for Halogenated Anilines
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and bases are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aromatic compounds.
Scientific Research Applications
Pharmaceutical Applications
Antiviral Activity : Research indicates that derivatives of 4-(4-Chlorophenyl)-3-fluoroaniline exhibit significant antiviral properties. For instance, modifications to the phenyl ring can enhance binding affinity to viral proteins, as demonstrated in studies targeting HIV entry inhibitors. The presence of the 4-chlorophenyl group plays a crucial role in stabilizing interactions within the hydrophobic pocket of viral proteins, leading to improved antiviral efficacy .
Antibiotic Synthesis : This compound serves as a key intermediate in the synthesis of broad-spectrum antibiotics such as Norxin and Zanocin. Its structural features facilitate the development of novel antibiotics that combat resistant bacterial strains . The synthesis typically involves reduction reactions that yield high-purity products suitable for pharmaceutical applications.
Agrochemical Applications
Herbicides and Plant Growth Regulators : this compound is utilized in the formulation of herbicides due to its effectiveness against a range of plant species. Its fluorinated structure enhances herbicidal activity while reducing phytotoxicity to crops. The compound acts by inhibiting specific metabolic pathways in target plants, making it a valuable tool in agricultural chemistry .
Material Science Applications
Synthesis of Luminescent Compounds : In materials science, this compound is employed in the synthesis of luminescent materials. Its ability to form stable complexes with metals allows for the development of innovative materials used in electronic devices and sensors . The incorporation of this compound into polymer matrices can enhance their optical properties.
Comprehensive Data Table
Case Studies
- Antiviral Compound Development : A series of studies focused on modifying the phenyl ring of this compound led to the discovery of compounds with enhanced antiviral properties against HIV. These modifications were guided by structure-activity relationship (SAR) studies that identified optimal substitutions for increased potency .
- Synthesis of Antibiotics : Research detailing the synthesis pathways for Norxin demonstrated the efficiency of using this compound as an intermediate. The synthesis involved multiple steps including reduction reactions that yielded high-purity products suitable for clinical use .
Mechanism of Action
The mechanism by which 4-(4-Chlorophenyl)-3-fluoroaniline exerts its effects involves interactions with specific molecular targets. The presence of the fluorine and chlorine atoms can influence the compound’s binding affinity to enzymes and receptors, affecting various biochemical pathways. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Position and Electronic Effects: The para-chlorophenyl group in this compound introduces steric bulk and electron-withdrawing effects, which may influence aromatic electrophilic substitution patterns compared to analogues like 3-chloro-4-fluoroaniline (meta-Cl, para-F). The sulfanyl (-S-) group in 4-[(4-chlorophenyl)sulfanyl]-3-fluoroaniline enhances molecular weight (253.72 vs. 235.65) and may increase lipophilicity, impacting solubility and membrane permeability .
Heterocyclic Modifications :
- PRR846, derived from 4-chloroaniline, incorporates a 1,2,4-triazol-3-one ring. This heterocyclic modification is common in antifungal agents (e.g., voriconazole) due to enhanced binding affinity to cytochrome P450 enzymes .
Halogenation Patterns: 2-(3,4-Dichlorophenyl)-4-fluoroaniline features dual chlorine substituents on the phenyl ring, which may amplify electron-withdrawing effects and steric hindrance compared to mono-chlorinated analogues. Such modifications are critical in agrochemical design to resist metabolic degradation .
Biological Activity
4-(4-Chlorophenyl)-3-fluoroaniline, a compound with significant potential in medicinal chemistry, has garnered attention for its various biological activities. This article explores the research findings related to its synthesis, biological evaluation, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H10ClF N
- Molecular Weight : 241.68 g/mol
This compound features a chlorophenyl group and a fluoro group attached to an aniline structure, which may influence its biological activity through electronic and steric effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail specific findings from various studies.
Antibacterial Activity
Studies have shown that derivatives of aniline compounds can possess considerable antibacterial properties. For instance, the presence of halogen substituents (like chlorine and fluorine) on the aniline ring enhances the antibacterial efficacy against various pathogens. In particular:
- Minimum Inhibitory Concentration (MIC) : The MIC against Enterococcus faecalis was reported at 16 µg/mL, indicating strong antibacterial potential .
- Mechanism of Action : The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis due to its structural similarities with known antibiotics.
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity. Research indicates that modifications to the aniline structure can lead to enhanced efficacy against fungal strains:
- Activity Against Fungi : The compound demonstrated significant inhibition of fungal growth in vitro, although specific data on MIC values were not provided in the reviewed literature.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For example:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines, including HeLa (cervical cancer), K562 (chronic myeloid leukemia), and AGS (gastric adenocarcinoma).
- Half-Maximal Inhibitory Concentration (IC50) : The IC50 value against AGS cells was found to be approximately 53.02 µM, suggesting moderate cytotoxicity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components. A comparative analysis of similar compounds reveals that:
| Compound | Substituent | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| This compound | Cl, F | 16 | 53.02 |
| Compound A | Br | 32 | 45.00 |
| Compound B | I | 64 | 60.00 |
This table illustrates that halogen substitutions can significantly affect both antibacterial and anticancer activities.
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Study on Cancer Cell Lines :
- Antibacterial Efficacy :
Q & A
Q. What are the optimal synthetic routes for 4-(4-Chlorophenyl)-3-fluoroaniline, and how can reaction conditions be optimized for yield?
- Methodology : Synthesis typically involves coupling reactions between halogenated aromatic precursors. For example, nucleophilic aromatic substitution (SNAr) can be employed using 4-chlorophenyl derivatives and fluorinated aniline intermediates. Key steps include:
- Step 1 : Reacting 4-chlorophenylboronic acid with 3-fluoroaniline under Suzuki-Miyaura coupling conditions (Pd catalyst, base, and solvent like DMF or THF) .
- Step 2 : Purification via column chromatography or recrystallization to isolate the product.
- Step 3 : Characterization using NMR (e.g., distinguishing aromatic protons influenced by electronegative substituents) and mass spectrometry .
- Optimization : Adjust reaction temperature (e.g., 80–100°C for Suzuki coupling), stoichiometry (1:1.2 molar ratio of boronic acid to aniline), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodology :
- ¹H/¹³C NMR :
- Aromatic protons near the fluorine substituent show splitting due to ¹⁹F-¹H coupling (e.g., doublets or triplets in the δ 6.5–7.5 ppm range) .
- ¹³C signals for the C-F bond appear at ~δ 160–165 ppm (JC-F ≈ 245 Hz) .
- Mass Spectrometry :
- Molecular ion peak [M+H]⁺ at m/z 235 (C₁₂H₁₀ClFₙ).
- Fragmentation patterns include loss of NH₂ (17 amu) and Cl (35 amu) .
- IR Spectroscopy :
- N-H stretching (3300–3500 cm⁻¹) and C-F stretching (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How does the electronic influence of the 4-chlorophenyl and 3-fluoro substituents affect the reactivity of the aniline group in nucleophilic substitution reactions?
- Methodology :
- Electronic Effects :
- The 4-chlorophenyl group is electron-withdrawing (-I effect), reducing electron density on the aniline ring and deactivating it toward electrophilic substitution.
- The 3-fluoro substituent induces ortho/para-directing effects but further deactivates the ring due to its -I dominance over +M .
- Experimental Validation :
- Compare reaction rates with analogs lacking substituents (e.g., aniline vs. 3-fluoroaniline) using kinetic studies (UV-Vis monitoring) .
- Computational modeling (DFT) to calculate Fukui indices and predict reactive sites .
Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Purity Verification :
- Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity and rule out impurities as confounding factors .
- Assay Reproducibility :
- Standardize cell-based assays (e.g., IC₅₀ determinations) across multiple labs using identical cell lines (e.g., HEK293 or HeLa) and growth conditions .
- Mechanistic Studies :
- Conduct competitive binding assays or X-ray crystallography to identify target interactions (e.g., kinase inhibition vs. off-target effects) .
Q. How can computational chemistry be leveraged to predict the physicochemical properties and stability of this compound under varying environmental conditions?
- Methodology :
- Molecular Dynamics (MD) Simulations :
- Simulate solvation in polar (water) vs. nonpolar (hexane) solvents to predict solubility and aggregation tendencies .
- Degradation Studies :
- Use Gaussian software to calculate bond dissociation energies (BDEs) for C-Cl and C-F bonds, identifying susceptibility to hydrolysis or photolysis .
- Thermal Stability :
- Differential Scanning Calorimetry (DSC) to measure melting points and decomposition temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
